An In-depth Technical Guide to the Chemical Properties of 1-Amino-3-propylpiperidin-4-ol
An In-depth Technical Guide to the Chemical Properties of 1-Amino-3-propylpiperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted chemical properties of 1-Amino-3-propylpiperidin-4-ol, a novel piperidine derivative. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds to forecast its synthesis, spectroscopic characteristics, physical properties, and reactivity. The insights provided herein are intended to serve as a foundational resource for researchers and drug development professionals interested in the potential applications of this and similar substituted piperidine scaffolds.
Introduction
The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, valued for its conformational properties and its role as a versatile scaffold in medicinal chemistry. The introduction of various substituents onto the piperidine core allows for the fine-tuning of physicochemical and biological properties. 1-Amino-3-propylpiperidin-4-ol combines several key functional groups: a 1-amino group, a 3-propyl substituent, and a 4-hydroxyl group. This unique combination suggests potential for this molecule to engage in a variety of chemical interactions and biological activities. This guide will explore the predicted chemical landscape of this compound, offering a scientifically grounded projection of its behavior and characteristics.
Predicted Molecular and Physical Properties
The chemical structure of 1-Amino-3-propylpiperidin-4-ol is presented below:
Figure 1: Chemical structure of 1-Amino-3-propylpiperidin-4-ol.
Based on its structure, the following properties can be predicted:
| Property | Predicted Value |
| Molecular Formula | C₈H₁₈N₂O |
| Molecular Weight | 158.24 g/mol |
| Boiling Point | Estimated to be in the range of 250-280 °C at atmospheric pressure, due to the presence of hydrogen bonding from the hydroxyl and amino groups. |
| Melting Point | Expected to be a solid at room temperature with a melting point likely above 100 °C, influenced by intermolecular hydrogen bonding. |
| Solubility | Predicted to be soluble in water and polar organic solvents such as methanol and ethanol, owing to the polar amino and hydroxyl groups. Solubility in nonpolar solvents like hexane is expected to be low. |
| pKa | The piperidine nitrogen is expected to have a pKa around 9-10, typical for secondary amines within a ring. The exocyclic primary amino group would likely have a slightly lower pKa. |
Proposed Synthesis
A plausible synthetic route to 1-Amino-3-propylpiperidin-4-ol would likely involve a multi-step process, beginning with the construction of the 3-propyl-4-oxopiperidine core, followed by reduction of the ketone and subsequent introduction of the N-amino group.
Figure 2: Proposed synthetic workflow for 1-Amino-3-propylpiperidin-4-ol.
Step-by-Step Methodology:
Part 1: Synthesis of a 3-propyl-4-oxopiperidine derivative
One potential approach is the Mannich reaction, a well-established method for synthesizing substituted piperidin-4-ones.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine propanal, an appropriate primary amine (e.g., benzylamine for later deprotection), and a ketone such as acetone or a derivative.
-
Reaction Conditions: The reaction is typically carried out in a protic solvent like ethanol and may be acid-catalyzed. The mixture is heated to reflux for several hours.
-
Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the N-substituted 3-propyl-4-oxopiperidine.
Part 2: Reduction of the Ketone
The ketone at the 4-position is then reduced to the corresponding alcohol.
-
Reaction Setup: Dissolve the 3-propyl-4-oxopiperidine derivative in a suitable solvent, such as methanol or ethanol, in a round-bottom flask.
-
Reduction: Cool the solution in an ice bath and add a reducing agent like sodium borohydride (NaBH₄) portion-wise.
-
Work-up and Purification: Once the reaction is complete (monitored by TLC), the solvent is removed, and the residue is taken up in water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the 3-propylpiperidin-4-ol derivative.
Part 3: N-amination
The final step is the introduction of the amino group at the 1-position of the piperidine ring.
-
Deprotection (if necessary): If a protecting group like benzyl was used, it would first be removed, for example, by catalytic hydrogenation.
-
Amination: The resulting secondary amine can be N-aminated using a reagent such as hydroxylamine-O-sulfonic acid in the presence of a base.[1]
-
Work-up and Purification: The reaction mixture is typically neutralized, and the product is extracted into an organic solvent. Final purification is achieved through crystallization or column chromatography to yield 1-Amino-3-propylpiperidin-4-ol.
Predicted Spectroscopic Data
The structural features of 1-Amino-3-propylpiperidin-4-ol suggest the following spectroscopic signatures:
¹H NMR Spectroscopy
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OH | Broad singlet | 1H | |
| -NH₂ | Broad singlet | 2H | |
| CH-OH (H4) | ~3.5 - 4.0 | Multiplet | 1H |
| Piperidine ring CH₂ | ~1.5 - 3.2 | Multiplets | 6H |
| CH-propyl (H3) | ~1.8 - 2.2 | Multiplet | 1H |
| Propyl CH₂ | ~1.2 - 1.6 | Multiplet | 4H |
| Propyl CH₃ | ~0.9 | Triplet | 3H |
¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C4 (CH-OH) | ~65 - 75 |
| Piperidine ring CH₂ | ~40 - 60 |
| C3 (CH-propyl) | ~35 - 45 |
| Propyl CH₂ | ~20 - 35 |
| Propyl CH₃ | ~14 |
Infrared (IR) Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |
| N-H stretch (primary amine) | 3300 - 3500 | Medium, two bands |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium to Strong |
| N-H bend (primary amine) | 1590 - 1650 | Medium |
| C-O stretch (secondary alcohol) | ~1050 | Strong |
The presence of a broad O-H stretch and two N-H stretching bands would be characteristic features in the IR spectrum.[2][3]
Mass Spectrometry
In mass spectrometry with electrospray ionization (ESI-MS), the molecule is expected to readily protonate to give a strong [M+H]⁺ ion at m/z 159.2.[4] Common fragmentation patterns for piperidine alkaloids include the loss of water (H₂O) from the hydroxyl group and cleavage of the propyl side chain.[5][6]
Predicted Chemical Reactivity
The reactivity of 1-Amino-3-propylpiperidin-4-ol is dictated by its three primary functional groups: the N-amino group, the secondary alcohol, and the piperidine ring nitrogen.
Figure 3: Key reactivity sites of 1-Amino-3-propylpiperidin-4-ol.
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N-Amino Group: The primary amino group attached to the piperidine nitrogen is nucleophilic and can react with electrophiles such as acyl chlorides and alkyl halides to form corresponding amides and substituted hydrazines.
-
Hydroxyl Group: The secondary alcohol at the 4-position can undergo oxidation to the corresponding ketone, 1-amino-3-propylpiperidin-4-one, using mild oxidizing agents. It can also be esterified or etherified.
-
Piperidine Nitrogen: While the exocyclic amino group is present, the endocyclic nitrogen still possesses a lone pair of electrons and can act as a base or a nucleophile under certain conditions.
-
Stereochemistry: The presence of chiral centers at C3 and C4 means that the molecule can exist as different stereoisomers. The relative stereochemistry (cis/trans) of the propyl and hydroxyl groups will influence the molecule's conformation and reactivity.
Potential Applications
While no specific applications for 1-Amino-3-propylpiperidin-4-ol have been reported, its structural motifs are present in molecules with a range of biological activities. Substituted piperidines are known to act as:
-
Enzyme inhibitors [7]
-
Receptor antagonists
-
Antimicrobial agents [8]
-
Central nervous system active agents
The combination of the amino alcohol and the substituted piperidine core makes this compound an interesting candidate for screening in various biological assays and as a scaffold for the development of new therapeutic agents.
Conclusion
1-Amino-3-propylpiperidin-4-ol represents a novel chemical entity with a rich potential for chemical modification and biological investigation. This guide has provided a predictive overview of its chemical properties, including a plausible synthetic strategy and expected spectroscopic data, based on established chemical principles and data from analogous structures. It is our hope that this in-depth analysis will serve as a valuable starting point for researchers aiming to synthesize and explore the utility of this and related substituted piperidine derivatives in the fields of medicinal chemistry and drug discovery.
References
-
Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed, [Link]
-
Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: Fast identification of new constituents and co-metabolites. Repositório Institucional UNESP, [Link]
-
Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. UNAM, [Link]
-
Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. RSC Publishing, [Link]
-
fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO, [Link]
-
Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciSpace, [Link]
-
FT-IR studies and excess thermodynamic properties of binary mixtures of propargyl alcohol and amino alcohols at different temperatures and correlation with the Jouyban–Acree model. Taylor & Francis, [Link]
-
4-(4-Chlorophenyl)-4-hydroxypiperidine - Optional[1H NMR] - Spectrum. SpectraBase, [Link]
-
Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. PMC, [Link]
-
Piperidin-4-ol. PubChem, [Link]
-
Monitoring carbonyl-amine reaction between pyruvic acid and alpha-amino alcohols by FTIR spectroscopy--a possible route to Amadori products. PubMed, [Link]
-
Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate, [Link]
-
Synthesis of Hydroxypiperidines Using 1,4-Ditosyltetrahydropyridines. Thieme, [Link]
-
4-(4-Chlorophenyl)-4-hydroxypiperidine - Optional[13C NMR] - Chemical Shifts. SpectraBase, [Link]
-
IR: amines. University of Arizona, [Link]
-
A Short and Efficient Synthesis of (3S,4S)-1-Benzyl-4-N-Benzylamino-3-Hydroxypiperidine. Semantic Scholar, [Link]
-
FT-IR spectrum of the obtained PCL 3 initiated by amino alcohol (AA-Is). ResearchGate, [Link]
-
Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives. ResearchGate, [Link]
-
Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed, [Link]
- Synthesis of 1-aminopiperidine.
-
Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). ResearchGate, [Link]
-
Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Al-Nahrain Journal of Science, [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC, [Link]
-
Piperidine. Wikipedia, [Link]
- Method for synthesizing 1-boc-4-aminopiperidine.
-
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical & Pharmacology Journal, [Link]
-
Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI, [Link]
Sources
- 1. WO2006115456A1 - Synthesis of 1-aminopiperidine - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repositorio.unesp.br [repositorio.unesp.br]
- 6. ru.dgb.unam.mx [ru.dgb.unam.mx]
- 7. Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
